molecular formula C20H31N3O2 B2860474 1-(2-{4-[(1-Cyclobutylaziridin-2-yl)methoxy]phenoxy}ethyl)-4-methylpiperazine CAS No. 2418728-52-4

1-(2-{4-[(1-Cyclobutylaziridin-2-yl)methoxy]phenoxy}ethyl)-4-methylpiperazine

Cat. No.: B2860474
CAS No.: 2418728-52-4
M. Wt: 345.487
InChI Key: IPDYHELOWSITGP-UHFFFAOYSA-N
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Description

1-(2-{4-[(1-Cyclobutylaziridin-2-yl)methoxy]phenoxy}ethyl)-4-methylpiperazine is a complex organic compound with a molecular formula of C20H31N3O2 and a molecular weight of 345.487. This compound is characterized by its unique structure, which includes a cyclobutylaziridine moiety, a phenoxy group, and a piperazine ring.

Preparation Methods

The synthesis of 1-(2-{4-[(1-Cyclobutylaziridin-2-yl)methoxy]phenoxy}ethyl)-4-methylpiperazine involves multiple steps The synthetic route typically starts with the preparation of the cyclobutylaziridine intermediate, followed by its reaction with a phenoxyethyl derivativeIndustrial production methods may involve optimization of reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

1-(2-{4-[(1-Cyclobutylaziridin-2-yl)methoxy]phenoxy}ethyl)-4-methylpiperazine undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the phenoxy group can be replaced by other nucleophiles under appropriate conditions.

Scientific Research Applications

This compound has diverse applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions at the molecular level.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-{4-[(1-Cyclobutylaziridin-2-yl)methoxy]phenoxy}ethyl)-4-methylpiperazine involves its interaction with specific molecular targets. The cyclobutylaziridine moiety is known to form covalent bonds with nucleophilic sites in proteins, potentially leading to inhibition of enzyme activity or modulation of receptor function .

Comparison with Similar Compounds

Similar compounds include other aziridine derivatives and piperazine-based molecules. Compared to these, 1-(2-{4-[(1-Cyclobutylaziridin-2-yl)methoxy]phenoxy}ethyl)-4-methylpiperazine is unique due to its combination of a cyclobutylaziridine moiety and a phenoxyethyl group, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-[2-[4-[(1-cyclobutylaziridin-2-yl)methoxy]phenoxy]ethyl]-4-methylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H31N3O2/c1-21-9-11-22(12-10-21)13-14-24-19-5-7-20(8-6-19)25-16-18-15-23(18)17-3-2-4-17/h5-8,17-18H,2-4,9-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPDYHELOWSITGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CCOC2=CC=C(C=C2)OCC3CN3C4CCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H31N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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